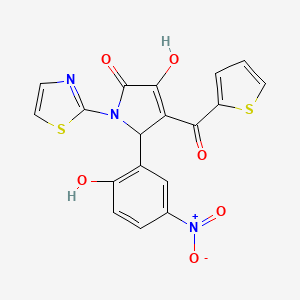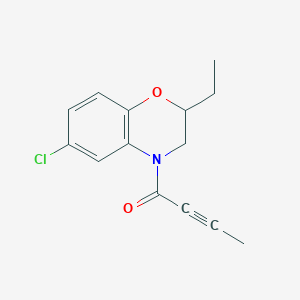![molecular formula C8H5F3N6S B11045977 3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045977.png)
3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-メチル-1H-ピラゾール-4-イル)-6-(トリフルオロメチル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアゾールは、ピラゾール、トリアゾール、チアゾール環のユニークな組み合わせを特徴とする複素環式化合物です。
2. 製法
合成ルートと反応条件: 3-(1-メチル-1H-ピラゾール-4-イル)-6-(トリフルオロメチル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアゾールの合成は、通常、適切な前駆体を制御された条件下で環化することによって行われます。一般的な方法の1つは、1-メチル-1H-ピラゾール-4-カルボン酸とトリフルオロメチル置換トリアゾール誘導体を、オキシ塩化リンなどの脱水剤の存在下で反応させることです。 反応は通常、還流条件下で行われ、完全な環化と目的生成物の形成が保証されます .
工業生産方法: この化合物の工業生産は、同様の合成ルートを使用する可能性がありますが、大規模生産に合わせて最適化されています。これには、反応条件と収率の一貫性を確保するための連続フロー反応器の使用が含まれます。 溶媒と試薬の選択も、コストと環境への影響を最小限に抑えるように最適化されています .
反応の種類:
酸化: この化合物は、特にピラゾール環で酸化反応を受ける可能性があり、様々な酸化誘導体の形成につながります。
還元: 還元反応は、トリアゾール環またはチアゾール環を標的にすることができ、部分的にまたは完全に還元された生成物の形成につながります。
置換: この化合物は、特にトリフルオロメチル基と複素環環の窒素原子で、求核置換反応と求電子置換反応を受けやすいです。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: ハロゲン化アルキル、酸塩化物、スルホニルクロリドなどの試薬は、塩基性または酸性条件下で一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は分子に様々な官能基を導入することができます .
4. 科学研究における用途
化学: この化合物は、化学において、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学と医学: 医薬品化学では、3-(1-メチル-1H-ピラゾール-4-イル)-6-(トリフルオロメチル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアゾールは、抗菌剤および抗がん剤としての可能性を示しています。 酵素や受容体などの生物学的標的に相互作用する能力により、薬物開発のための有望な候補となっています .
産業: 産業分野では、この化合物は、高温安定性や劣化に対する耐性などのユニークな特性を持つ新素材の開発に使用されています。 また、潜在的な殺虫剤または除草剤としての農薬にも使用される可能性が検討されています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with trifluoromethyl-substituted triazole derivatives in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, resulting in the formation of partially or fully reduced products.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl group and the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, 3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation. It is also explored for use in agrochemicals as a potential pesticide or herbicide .
作用機序
3-(1-メチル-1H-ピラゾール-4-イル)-6-(トリフルオロメチル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアゾールの作用機序には、特定の分子標的との相互作用が含まれます。生物系では、特定の酵素の活性部位に結合することによって、特定の酵素の活性を阻害することができます。この結合は、通常の細胞プロセスを破壊し、抗菌効果または抗がん効果につながる可能性があります。 この化合物は、細胞表面の受容体と相互作用して、治療効果をもたらすシグナル伝達経路をトリガーする可能性もあります .
類似化合物:
- 1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-5-オール
- 1,3,5-トリ(4-ピラゾリル)ベンゼン
- 3,5-ビス(3,4-ジアミノ-1,2,4-トリアゾール)-1H-ピラゾール
比較: 類似化合物と比較して、3-(1-メチル-1H-ピラゾール-4-イル)-6-(トリフルオロメチル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアゾールは、3つの異なる複素環環のユニークな組み合わせによって際立っています。この構造上の複雑さは、化学的および生物学的特性を明確に付与し、様々な用途でより汎用性を持たせています。 たとえば、トリフルオロメチル基は、安定性と親油性を高め、薬物候補としての有効性を向上させる可能性があります .
類似化合物との比較
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 1,3,5-Tri(4-pyrazolyl)benzene
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Comparison: Compared to similar compounds, 3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of three different heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, making it more versatile in various applications. For instance, its trifluoromethyl group enhances its stability and lipophilicity, which can improve its efficacy as a drug candidate .
特性
分子式 |
C8H5F3N6S |
|---|---|
分子量 |
274.23 g/mol |
IUPAC名 |
3-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C8H5F3N6S/c1-16-3-4(2-12-16)5-13-14-7-17(5)15-6(18-7)8(9,10)11/h2-3H,1H3 |
InChIキー |
VQTJYJPQPGEIQB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NN=C3N2N=C(S3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole](/img/structure/B11045898.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11045910.png)
![1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole](/img/structure/B11045913.png)
![(5E)-1-(2-ethoxyphenyl)-5-{1-[(4-fluorobenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11045925.png)
![1,3-bis(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11045927.png)
![1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11045938.png)
![5-nitro-1-(propan-2-yl)-4-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11045940.png)
![4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide](/img/structure/B11045945.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045948.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045955.png)
![2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11045963.png)


